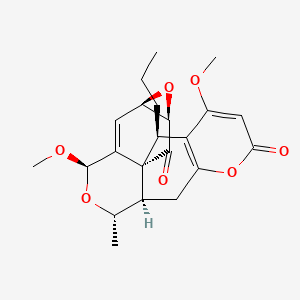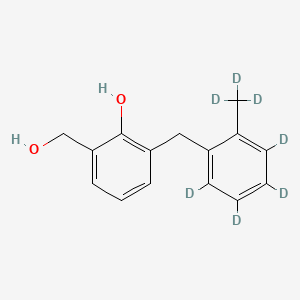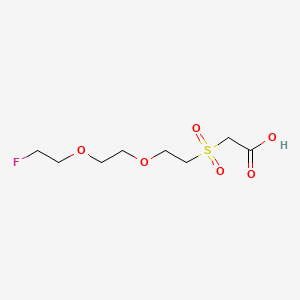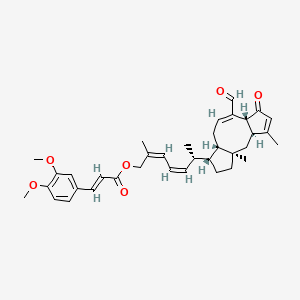![molecular formula C22H38O5 B12416803 Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]- CAS No. 2315-63-1](/img/structure/B12416803.png)
Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triton X-45 (n=4) is a non-ionic surfactant, known chemically as 4-(1,1,3,3-tetramethylbutyl)phenyl-polyethylene glycol. It is characterized by a low hydrophile-lipophile balance (HLB) value, making it suitable for various applications, including bioseparation processes. This compound is easily dispersible in aqueous solutions at room temperature and is chemically stable in most acidic and alkaline solutions .
Preparation Methods
Triton X-45 (n=4) is synthesized through the ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction involves the addition of ethylene oxide to the phenol compound under controlled conditions, typically in the presence of a catalyst. The degree of ethoxylation determines the number of ethylene oxide units (n=4 in this case) attached to the phenol ring .
Chemical Reactions Analysis
Triton X-45 (n=4) primarily undergoes reactions typical of non-ionic surfactants. These include:
Oxidation: The ethylene oxide chains can be oxidized under strong oxidative conditions.
Reduction: The phenolic group can be reduced to a corresponding hydroxy compound.
Substitution: The phenolic hydrogen can be substituted with various functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triton X-45 (n=4) has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the purification of proteins and other biomolecules due to its ability to disrupt cell membranes and solubilize membrane proteins.
Medicine: Utilized in the treatment of human plasma to inactivate viruses, such as the hepatitis C virus, before transfusion.
Industry: Applied in the formulation of paints, coatings, cleaners, and agrochemicals due to its excellent emulsifying and wetting properties .
Mechanism of Action
The mechanism of action of Triton X-45 (n=4) involves its ability to reduce surface tension and disrupt lipid bilayers. This property makes it effective in solubilizing hydrophobic compounds and disrupting cell membranes. The molecular targets include lipid bilayers and hydrophobic regions of proteins, facilitating their solubilization and purification .
Comparison with Similar Compounds
Triton X-45 (n=4) can be compared with other non-ionic surfactants such as:
Triton X-100: Similar in structure but with a higher degree of ethoxylation, making it more hydrophilic.
Brij® 35: Another non-ionic surfactant with a different hydrophile-lipophile balance, used in similar applications.
ECOSURF™ EH-3: A non-ionic surfactant with different ethoxylation levels and applications.
Triton X-45 (n=4) is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly suitable for applications requiring low HLB values .
Properties
CAS No. |
2315-63-1 |
|---|---|
Molecular Formula |
C22H38O5 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H38O5/c1-21(2,3)18-22(4,5)19-6-8-20(9-7-19)27-17-16-26-15-14-25-13-12-24-11-10-23/h6-9,23H,10-18H2,1-5H3 |
InChI Key |
UYDLBVPAAFVANX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
